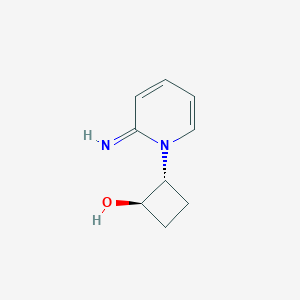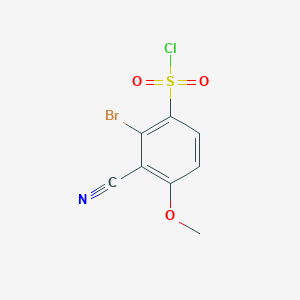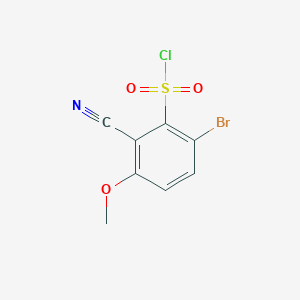amine hydrochloride CAS No. 2098053-24-6](/img/structure/B1484868.png)
[2-Fluoro-3-(4-fluorophenyl)propyl](methyl)amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antidepressive Activity Research
- Research on derivatives of fluoro-phenylpropylamines, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has indicated potential antidepressant activities. These compounds have been tested using mice forced swimming tests, suggesting a need for further investigation in antidepressant applications (Yuan, 2012).
Antibacterial and Antioxidant Activity Research
- Fluorophenylpropylamine derivatives have shown significant antibacterial properties. For example, studies on 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives have revealed high antibacterial activity, although these compounds were not effective in neutralizing superoxide radicals (Арутюнян et al., 2012).
Cytotoxic Agents for Cancer Research
- Derivatives like 1-aryl-3-phenethylamino-1-propanone hydrochlorides have been synthesized as potential cytotoxic agents for cancer research. They were produced via Mannich reactions and have shown promise as potent cytotoxic agents (Mete, Gul, & Kazaz, 2007).
Synthesis of Novel Compounds in Chemistry
- Synthesis of novel compounds such as 3-fluoro-1-aminoadamantane and its derivatives has been carried out, indicating the versatility of fluoro-phenylpropylamines in the synthesis of new chemical entities (Anderson, Burks, & Harruna, 1988).
Development of Polymer Electrolytes
- In the field of materials science, fluoro-phenylamines have been used in the synthesis of polymer electrolytes. For instance, guanidinium-functionalized anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reactions, demonstrating the application of these compounds in material synthesis (Kim, Labouriau, Guiver, & Kim, 2011).
Investigation in Dopamine Receptor Affinity
- Research on 2-(4-fluoro-3- hydroxyphenyl)ethylamine and its derivatives has explored their dopamine receptor affinities, indicating the potential for these compounds in neurological research (Claudi et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-13-7-10(12)6-8-2-4-9(11)5-3-8;/h2-5,10,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTHAIGTRKGNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-3-(4-fluorophenyl)propyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)


![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)





![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)
